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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the

fluorescent dye ATTO 565 in live-cell tracking experiments. ATTO 565, a rhodamine-based

dye, offers exceptional photostability and brightness, making it a powerful tool for dynamic

studies in living cells.[1][2][3][4]

Introduction to ATTO 565
ATTO 565 is a fluorescent label characterized by its strong absorption and high fluorescence

quantum yield.[2][3][4] Its suitability for single-molecule detection, flow cytometry, and high-

resolution microscopy techniques like STED makes it a versatile choice for a range of biological

applications.[1][2][4] A key consideration for live-cell imaging is that ATTO 565 can be

internalized by cells via endocytosis, accumulating in endosomes and lysosomes.[5][6] This

property can be leveraged for studying endocytic pathways or must be accounted for when

tracking cell surface proteins.

Quantitative Data Presentation
For effective experimental design and data interpretation, the photophysical and photostability

properties of ATTO 565 are summarized below.

Table 1: Photophysical Properties of ATTO 565
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Property Value

Maximum Excitation (λex) 564 nm

Maximum Emission (λem) 590 nm

Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield (Φ) 90%

Fluorescence Lifetime (τ) 4.0 ns

Source: Data compiled from multiple sources.

Table 2: Photostability of ATTO 565 Under Continuous Illumination

Illumination Intensity (W/cm²) Average Bleaching Time (s)

284 63.0

568 21.8

1136 18.2

Source: Data indicates that the rate of photobleaching is dependent on the intensity of the

excitation light.[3]

Experimental Protocols
Protein Labeling with ATTO 565 NHS Ester
This protocol describes the covalent labeling of a protein of interest with ATTO 565 N-

hydroxysuccinimidyl (NHS) ester, which reacts with primary amines (e.g., lysine residues).

Materials:

Protein of interest in an amine-free buffer (e.g., PBS)

ATTO 565 NHS ester
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

Size-exclusion chromatography column (e.g., Sephadex G-25)

Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5, optional)

Procedure:

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5

mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.

Dye Preparation: Immediately before use, prepare a stock solution of ATTO 565 NHS ester

in DMF or DMSO.

Labeling Reaction: Add a 5- to 15-fold molar excess of the reactive dye to the protein

solution while gently stirring.

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

Purification: Remove unreacted dye by size-exclusion chromatography. The first colored

band to elute is the dye-protein conjugate.

Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of

the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565). The following formula

can be used:

DOL = (A564 × εprotein) / [(A280 - A564 × CF280) × ε565]

Where:

Amax is the absorbance at the respective wavelength.

εprotein is the molar extinction coefficient of the protein at 280 nm.

ε565 is the molar extinction coefficient of ATTO 565 at 564 nm (120,000 M⁻¹cm⁻¹).
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CF280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.12).

Live-Cell Labeling and Tracking
This protocol outlines a general procedure for labeling live cells with ATTO 565-conjugated

molecules and subsequent tracking.

Materials:

Cultured cells on glass-bottom dishes or coverslips

ATTO 565-labeled protein of interest

Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)

Total Internal Reflection Fluorescence (TIRF) microscope or other suitable fluorescence

microscope

Procedure:

Cell Culture: Plate cells on glass-bottom dishes or coverslips to an appropriate confluency

for imaging.

Cell Labeling:

Replace the culture medium with pre-warmed live-cell imaging medium.

Add the ATTO 565-labeled protein to the medium at a final concentration typically in the

nanomolar to low micromolar range. The optimal concentration should be determined

empirically to achieve a good signal-to-noise ratio without causing cellular stress. For live-

cell staining with ATTO 565 NHS ester itself, concentrations of 1.5–15 μM for 30 minutes

at 37°C have been reported.[5]

Incubate the cells for a duration ranging from a few minutes to an hour, depending on the

target and experimental goals. For surface labeling, shorter incubation times at lower

temperatures (e.g., 4°C) can be used to minimize internalization. For tracking internalized

molecules, longer incubation times at 37°C are appropriate.[5]
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Washing: Gently wash the cells two to three times with pre-warmed imaging medium to

remove unbound fluorescent molecules.

Imaging:

Mount the sample on the microscope.

For single-molecule tracking, use a TIRF microscope to selectively excite fluorophores

near the coverslip, reducing background fluorescence.

Use a 561 nm laser for excitation.

Acquire a time-lapse series of images with a sensitive camera (e.g., EMCCD or sCMOS).

Imaging parameters such as laser power, exposure time, and frame rate should be

optimized to maximize signal while minimizing phototoxicity and photobleaching. Start with

low laser power and adjust as needed.

Cytotoxicity Assessment (MTT Assay)
This protocol provides a method to assess the potential cytotoxicity of ATTO 565 or ATTO 565-

labeled molecules on cultured cells.

Materials:

Cultured cells in a 96-well plate

ATTO 565 or ATTO 565-labeled molecule

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

Microplate reader

Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the

end of the assay. For cytotoxicity tests, a starting density of approximately 5,000 cells per

well is often used.[7]

Treatment: After allowing the cells to adhere overnight, treat them with various

concentrations of the ATTO 565-containing compound for the desired duration (e.g.,

corresponding to the labeling and imaging time). Include untreated control wells.

MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

[7][8]

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization

solution to each well to dissolve the formazan crystals.[7][8] For suspension cells, centrifuge

the plate before removing the supernatant.[7][8]

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure

complete dissolution.[8] Read the absorbance at a wavelength between 570-590 nm using a

microplate reader.[9]

Data Analysis: Subtract the absorbance of blank wells (medium and MTT only). Cell viability

is expressed as a percentage of the absorbance of the untreated control cells.

Application Examples and Visualizations
Tracking Epidermal Growth Factor Receptor (EGFR)
Dimerization
ATTO 565-labeled Epidermal Growth Factor (EGF) can be used to visualize the initial steps of

EGFR signaling in living cells, including ligand binding, receptor dimerization, and subsequent

autophosphorylation.[10][11]
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Caption: EGFR activation pathway initiated by ATTO 565-EGF binding.

Investigating GPCR-G Protein Interactions
ATTO 565 can be used as a FRET (Förster Resonance Energy Transfer) acceptor in

combination with a suitable donor to study the interaction between a G Protein-Coupled

Receptor (GPCR) and its cognate G protein in real-time.
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Caption: Experimental workflow for studying GPCR-G protein interactions using FRET.

Signaling Pathway of GPCR-G Protein Activation
The following diagram illustrates the canonical GPCR signaling pathway that can be

investigated using ATTO 565 as a fluorescent label.
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Caption: GPCR signaling cascade and points of ATTO 565 labeling.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12378661?utm_src=pdf-body-img
https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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